3,5-二溴联苯-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

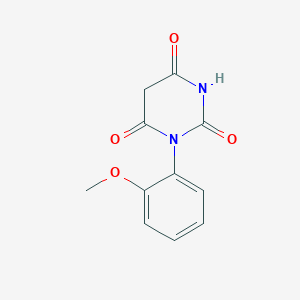

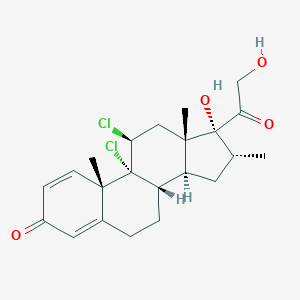

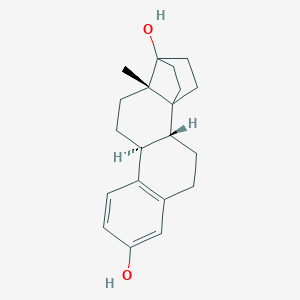

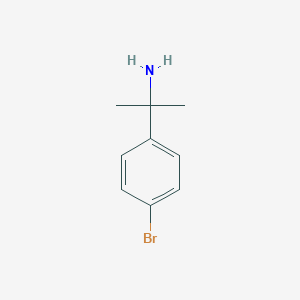

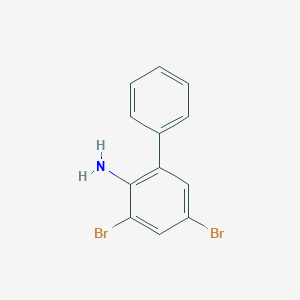

The compound of interest, 3,5-Dibromobiphenyl-2-amine, is a brominated biphenyl with amine functionality. While the provided papers do not directly discuss this compound, they provide insights into related chemical structures and reactions that can be informative for understanding the properties and reactivity of 3,5-Dibromobiphenyl-2-amine.

Synthesis Analysis

The first paper discusses the synthesis of 3-amino-2,4-dicarbonitrile-5-methylbiphenyls through a three-component reaction involving aromatic aldehydes, malononitrile, and acetone, catalyzed by NaOMe under solvent-free conditions using the grindstone method. This method is noted for its simplicity, efficiency, and environmental friendliness, with reactions completing within 2-3 minutes . Although this synthesis does not directly pertain to 3,5-Dibromobiphenyl-2-amine, the principles of mechanochemistry and the use of a grindstone method could potentially be applied to its synthesis, considering the structural similarities.

Molecular Structure Analysis

The second paper provides crystallographic data on molecular cocrystals related to 5-(4-bromophenyl)-1,3,4-thiadiazol-2-amine, which shares a bromophenyl moiety with 3,5-Dibromobiphenyl-2-amine. The study reveals hydrogen bonding motifs and weak π-π stacking interactions that contribute to the stability of the crystal structures . These findings suggest that 3,5-Dibromobiphenyl-2-amine may also exhibit similar intermolecular interactions due to the presence of bromine atoms and the potential for hydrogen bonding with the amine group.

Chemical Reactions Analysis

Although the provided papers do not directly address the chemical reactions of 3,5-Dibromobiphenyl-2-amine, the second paper's discussion of cocrystalline products and proton transfer with carboxylic acids indicates that the amine group in such compounds can participate in hydrogen bonding and proton transfer reactions . This implies that 3,5-Dibromobiphenyl-2-amine could also engage in similar reactions, particularly with carboxylic acids or other proton donors.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,5-Dibromobiphenyl-2-amine can be inferred from the structural data provided in the second paper. The presence of bromine atoms likely increases the molecular weight and influences the compound's lipophilicity. The amine group contributes to the compound's basicity and potential for forming salts or cocrystals through hydrogen bonding. The planarity observed in related structures suggests that 3,5-Dibromobiphenyl-2-amine may also exhibit a relatively planar conformation, which could affect its stacking interactions and solid-state properties .

科学研究应用

化学催化和大环化合物合成

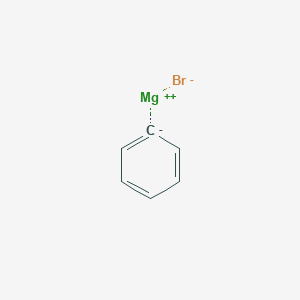

3,5-二溴联苯-2-胺在化学催化领域具有重要意义。它已被用于Pd催化的胺化反应中,有助于合成大环化合物和聚合物。例如,异构的二溴联苯的Pd催化胺化反应使得各种大环化合物以显著产率合成,展示了这种化合物在促进复杂化学反应中的多功能性(Averin et al., 2010)。此外,研究表明通过Pd催化的3,3'-二溴联苯的胺化反应,可以高效合成多种多胺和氧二胺的聚合大环化合物,突显了该化合物在产生产率中等至良好的大环化合物和环二聚体中的作用(Averin et al., 2009)。

核酸研究和结构探测

3,5-二溴联苯-2-胺及其衍生物在核酸研究中具有应用。该化合物用于了解核酸(如RNA和DNA)的结构方面。例如,与3,5-二溴联苯-2-胺的化学结构密切相关的核糖2'-胺取代物已被用作RNA中的结构探针。这种应用对于理解核苷酸的柔性和构象变化至关重要,为了提供RNA和DNA分子结构内的化学反应性和潜在相互作用的见解(Gherghe et al., 2005)。

材料科学和聚合物改性

该化合物还在材料科学中找到应用,特别是在聚合物的改性中。通过与各种胺(包括3,5-二溴联苯-2-胺)的缩合反应,对聚乙烯醇/丙烯酸水凝胶进行了改性研究。这些改性使得聚合物具有增加的膨胀性能和增强的热稳定性,为这些改性聚合物在医疗应用中的使用打开了可能性,因为它们具有有前途的生物活性(Aly & El-Mohdy, 2015)。

作用机制

Target of Action

The primary targets of 3,5-Dibromobiphenyl-2-amine are currently unknown The compound is a small molecule and could potentially interact with a variety of biological targets

Mode of Action

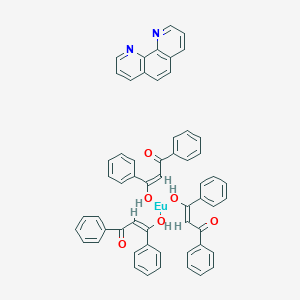

It’s known that the compound can be used in the synthesis of polysubstituted carbazole , which suggests it may interact with its targets through a similar mechanism.

Biochemical Pathways

Given its potential role in the synthesis of polysubstituted carbazole , it may influence pathways related to this compound

Result of Action

The molecular and cellular effects of 3,5-Dibromobiphenyl-2-amine’s action are currently unknown . Its role in the synthesis of polysubstituted carbazole suggests it may have effects related to this compound .

属性

IUPAC Name |

2,4-dibromo-6-phenylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Br2N/c13-9-6-10(12(15)11(14)7-9)8-4-2-1-3-5-8/h1-7H,15H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBHIFDXFCGYZGI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=CC(=C2)Br)Br)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Br2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00348070 |

Source

|

| Record name | 3,5-Dibromobiphenyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,5-Dibromobiphenyl-2-amine | |

CAS RN |

16372-95-5 |

Source

|

| Record name | 3,5-Dibromobiphenyl-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00348070 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。